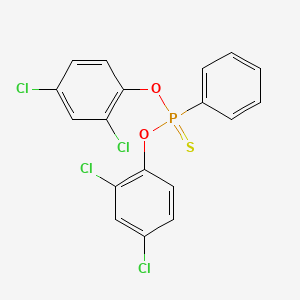
O,O-Bis(2,4-dichlorophenyl) phenylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Bis(2,4-dichlorophenyl) phenylphosphonothioate: is an organophosphorus compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of two 2,4-dichlorophenyl groups and a phenyl group attached to a phosphonothioate moiety. Its unique structure imparts specific chemical properties that make it valuable in different scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Bis(2,4-dichlorophenyl) phenylphosphonothioate typically involves the reaction of 2,4-dichlorophenol with phenylphosphonothioic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2C6H3Cl2OH+C6H5P(S)Cl2→(C6H3Cl2O)2P(S)C6H5+2HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: O,O-Bis(2,4-dichlorophenyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or dichlorophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of phosphonates.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phenyl or dichlorophenyl derivatives.
Applications De Recherche Scientifique
O,O-Bis(2,4-dichlorophenyl) phenylphosphonothioate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of O,O-Bis(2,4-dichlorophenyl) phenylphosphonothioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. This inhibition is often due to the formation of covalent bonds between the compound and the enzyme, leading to a loss of enzyme activity.
Comparaison Avec Des Composés Similaires
Dichlofenthion: An organophosphorus compound with similar pesticidal properties.
EPN (O-ethyl O-4-nitrophenyl phenylphosphonothioate): Another organophosphorus insecticide with comparable chemical structure and applications.
Uniqueness: O,O-Bis(2,4-dichlorophenyl) phenylphosphonothioate is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
88239-52-5 |
|---|---|
Formule moléculaire |
C18H11Cl4O2PS |
Poids moléculaire |
464.1 g/mol |
Nom IUPAC |
bis(2,4-dichlorophenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H11Cl4O2PS/c19-12-6-8-17(15(21)10-12)23-25(26,14-4-2-1-3-5-14)24-18-9-7-13(20)11-16(18)22/h1-11H |
Clé InChI |
QKTSRAWPLNWNDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=S)(OC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)


![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)
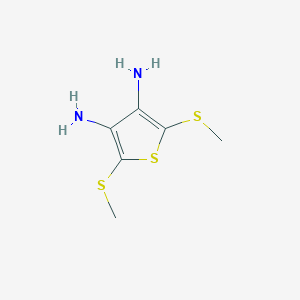
![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)
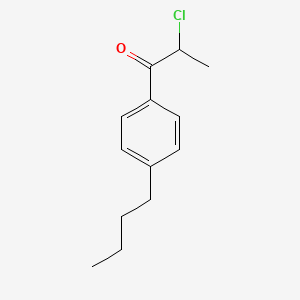

![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
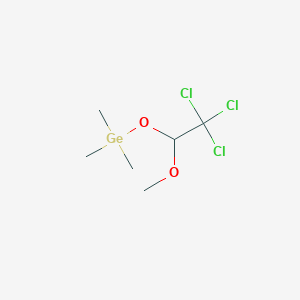
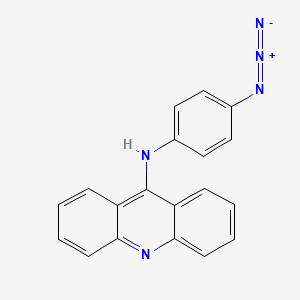
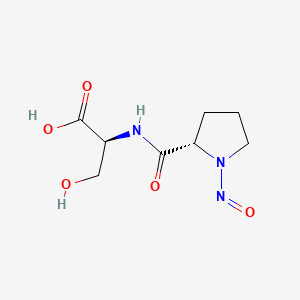

![2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14386321.png)
